1(3H)-Isobenzofuranone, 3-hydroxy-7-methoxy-5-methyl-

Description

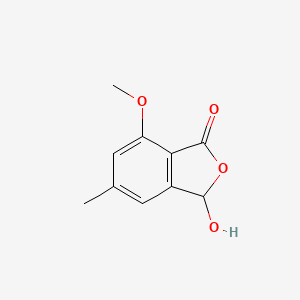

1(3H)-Isobenzofuranone, 3-hydroxy-7-methoxy-5-methyl-, is a substituted isobenzofuranone derivative characterized by hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 3, 7, and 5, respectively. Isobenzofuranones are γ-lactone derivatives with a fused benzene ring, known for diverse biological activities such as antioxidant, antimicrobial, and antiparasitic effects . The presence of multiple substituents on the aromatic ring suggests enhanced bioactivity and distinct physicochemical properties compared to simpler analogs.

Properties

CAS No. |

111210-19-6 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

3-hydroxy-7-methoxy-5-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H10O4/c1-5-3-6-8(7(4-5)13-2)10(12)14-9(6)11/h3-4,9,11H,1-2H3 |

InChI Key |

PLMKDFJTYYKOEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)OC2O |

Origin of Product |

United States |

Biological Activity

1(3H)-Isobenzofuranone, 3-hydroxy-7-methoxy-5-methyl- (CAS Number: 111210-19-6) is a compound of significant interest due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular structure of 1(3H)-Isobenzofuranone, 3-hydroxy-7-methoxy-5-methyl- is represented by the molecular formula and a molecular weight of 194.18 g/mol. Its structural characteristics are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 3-hydroxy-7-methoxy-5-methyl-3H-2-benzofuran-1-one |

| CAS Number | 111210-19-6 |

Synthesis

The synthesis of this compound has been explored in various studies, highlighting its derivation from natural sources or through chemical modifications of existing compounds. For instance, a study reported the synthesis of novel isobenzofuran derivatives with antidepressant properties, indicating that modifications to the isobenzofuranone structure can enhance biological activity .

Antidepressant Effects

Recent studies have demonstrated that derivatives of isobenzofuranone exhibit significant antidepressant effects. One particular derivative, compound 10a, was shown to inhibit serotonin reuptake effectively and improve depression-like behaviors in chronic restraint stress (CRS) models . This compound increased levels of neurotransmitters such as serotonin (5-HT) in the cortex and enhanced synaptic-associated proteins like BDNF and TrkB in the hippocampus.

Neuroprotective Properties

The neuroprotective effects of 1(3H)-Isobenzofuranone have also been documented. Research indicates that it can mitigate neuronal damage induced by stressors such as glutamate. This property is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

Antioxidant properties have been attributed to various derivatives of this compound. A study highlighted that certain modifications to the isobenzofuranone structure could enhance its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Study 1: Antidepressant Efficacy

A controlled study evaluated the efficacy of compound 10a on CRS-induced mice. The results showed a marked improvement in behavioral tests associated with depression, correlating with increased levels of serotonin and other neurotransmitters in treated subjects .

Case Study 2: Neuroprotection Against Glutamate Toxicity

In vitro studies demonstrated that derivatives of isobenzofuranone could protect neuronal cells from glutamate-induced toxicity. The protective mechanism appears to involve modulation of intracellular signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1(3H)-Isobenzofuranone derivatives are highly influenced by substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Isobenzofuranone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Solubility :

- Methoxy groups (e.g., at position 7 in the target compound) enhance aqueous solubility compared to hydroxylated analogs like 5,7-Dihydroxy-4-methylphthalide .

- Hydrophobic substituents (e.g., butyl in 3-butyl-4-hydroxy- derivatives) reduce solubility but improve lipid membrane penetration .

Bioactivity Modulation: Antioxidant Activity: Hydroxyl groups are critical for radical scavenging. The target compound’s 3-OH group may contribute to moderate antioxidant effects, though weaker than dihydroxy analogs like 5,7-Dihydroxy-4-methylphthalide . Antimicrobial/Antiparasitic Activity: Electronegative substituents (e.g., fluorine in 5-Fluoro-7-methoxyisobenzofuranone) or bulky groups (e.g., chlorophenyl in JVPH3) enhance activity against pathogens. The target compound’s methyl and methoxy groups may synergize for antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.